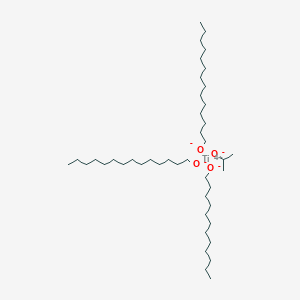
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is a complex organotitanium compoundThe compound’s molecular formula is C33H66O5Ti, and it has a molecular weight of 590.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4ROH→Ti(OR)4+4HCl
where R represents the alkyl groups from the alcohols used .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxy groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like hydrogen chloride or other alkoxides are used under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide and corresponding aldehydes or ketones.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or halides.
Scientific Research Applications
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials, such as coatings and composites.
Mechanism of Action
The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) isopropoxide: Similar in structure but with isopropoxide groups instead of dodecan-1-olate, propan-2-olate, and tetradecan-1-olate.
Titanium(IV) butoxide: Contains butoxide groups instead of the mixed alkoxy groups in the compound of interest.
Uniqueness
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is unique due to its mixed alkoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations .
Properties
CAS No. |
68460-18-4 |
|---|---|
Molecular Formula |
C43H90O4Ti |
Molecular Weight |
719.0 g/mol |
IUPAC Name |
dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4 |
InChI Key |
QBWHWEXWJINLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















